6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile
Overview
Description
6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of an amino group at the 6th position, an ethoxy group at the 2nd position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxy-4-methylpyridine with cyanogen bromide in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or other amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.
Scientific Research Applications
6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in coordination with metal ions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Similar structure but lacks the ethoxy and nitrile groups.
2-Amino-3-methylpyridine: Similar structure but lacks the ethoxy group and has a different position for the methyl group.
6-Amino-4-methylpyridine-3-carbonitrile: Similar structure but lacks the ethoxy group.
Uniqueness
6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of both an amino and a nitrile group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEFQNRYCVLZCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)N)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469569 | |
Record name | 6-AMINO-2-ETHOXY-4-METHYLPYRIDINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894804-37-6 | |
Record name | 6-AMINO-2-ETHOXY-4-METHYLPYRIDINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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